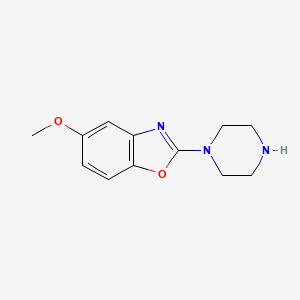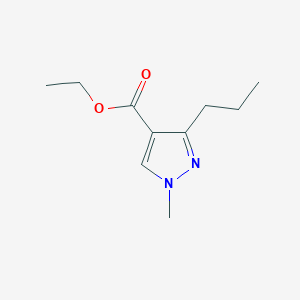
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are advantageous due to their broad substrate scope and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .
Scientific Research Applications
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.
Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
CAS No. |
116344-25-3 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 1-methyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
RGDUQSCKKUFOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C=C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


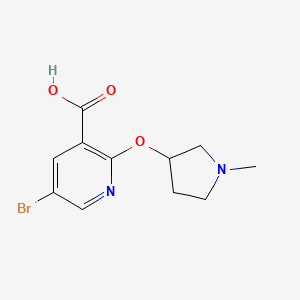



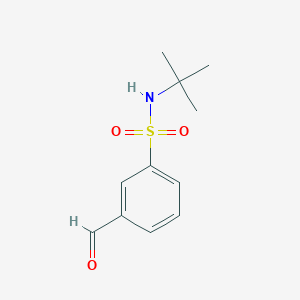
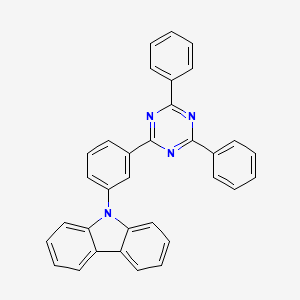
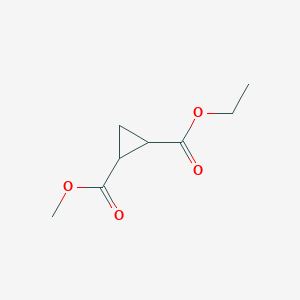
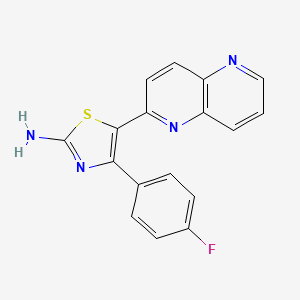
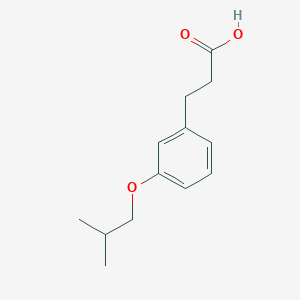
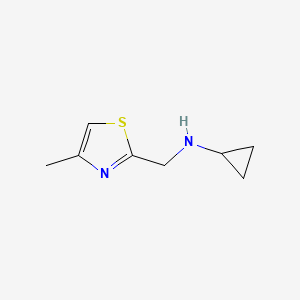
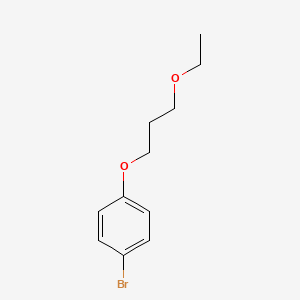
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)

